molecular formula C10H19NO3 B034128 (R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate CAS No. 106391-88-2

(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

Cat. No. B034128
M. Wt: 201.26 g/mol
InChI Key: YMNBXYLOSIKZGL-QMMMGPOBSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, other names or synonyms it might be known by, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas, ball-and-stick models, and space-filling models.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product. The mechanism of the reaction may also be included.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Cancer Therapeutics

  • Field : Biomedical Science
  • Application : “®-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate” is used in the development of Antibody-Drug Conjugates (ADCs). ADCs are designed to selectively deliver cytotoxic agents to antigen-bearing cells, making them an important class of cancer therapeutics .
  • Method : The compound is used as a linker in ADCs. Most ADCs contain linkers that have a lysosomal protease-cleavable dipeptide. In this study, they generated ADCs that connected Monomethyl Auristatin E (MMAE) to an anti-HER2 antibody .
  • Results : The study showed that the ADC exerted potent anti-tumor activity and negligible toxicity. It also showed that the ADC had comparable performance to other ADCs, displaying its practicability .

Fungicides

  • Field : Agricultural Science
  • Application : The compound is used in the development of fungicides. Valinamide carbamates are amino acid fungicides that represent excellent alternatives to conventional synthetic pesticides .
  • Method : The compound is used in the synthesis of fungicides. In this study, they developed a series of “stretched” analogues of iprovalicarb by the introduction of an additional OCH2 linker .
  • Results : The study showed that compounds containing a small group at the para-position of phenyl gave excellent fungicidal activities with EC50 values ranging from 0.59 to 2.06 μmol L−1 .

Synthesis of Valinamide Carbamates

  • Field : Organic Chemistry
  • Application : The compound is used in the synthesis of valinamide carbamates, which are a class of amino acid fungicides .
  • Method : The compound is used as a starting material in the synthesis of valinamide carbamates. The synthesis involves a series of reactions including carbonylation, amination, and carbamate formation .
  • Results : The synthesized valinamide carbamates showed excellent fungicidal activities with EC50 values ranging from 0.59 to 2.06 μmol L−1 .

Development of New Pesticides

  • Field : Agricultural Chemistry
  • Application : The compound is used in the development of new pesticides. Specifically, it is used in the synthesis of benthiavalicarb-isopropyl, a potent fungicide .
  • Method : The compound is used as a building block in the synthesis of benthiavalicarb-isopropyl. The synthesis involves a series of reactions including carbamate formation, fluorination, and thiazole ring formation .
  • Results : The synthesized benthiavalicarb-isopropyl showed excellent fungicidal activity, making it a promising candidate for further development as a commercial pesticide .

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBXYLOSIKZGL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

CAS RN

106391-88-2
Record name 1,1-Dimethylethyl N-[(1R)-1-formyl-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106391-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of Dess-Martin periodinane (3.12 g, 0.0073 mol, 1.5 eq) in dichloromethane (25 mL) was added a solution of N-Boc-L-valinol (1 g, 0.0049 mol, 1 eq) in dichloromethane (25 mL). The reaction mixture was stirred at room temperature for 3 h and was diluted with diethyl ether (50 mL). The mixture was poured into an aqueous saturated solution of sodium bicarbonate (100 mL) containing sodium thiosulfate (8.16 g, 10.5 eq). The mixture was stirred for 30 min and the layers were separated. The ether layer was washed with an aqueous saturated solution of sodium bicarbonate (50 mL), water (50 mL), dried (sodium sulfate) and filtered. The filtrate was concentrated to give the crude (1-formyl-2-methyl-propyl)-carbamic acid tert-butyl ester used for the next step without further purification.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
8.16 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1.75 g of tert-butyl 1-hydroxy-3-methylbutan-2-ylcarbamate (Formula 20) in 25 mL of DMSO was added 3.6 mL of triethylamine. The solution was cooled to 0° C. and 4.1 grams of sulfur trioxide pyridine complex in 25 mL of DMSO was added. The reaction mixture was stirred at room temperature for 1 hour. Then, the mixture was poured onto ice-water and extracted with ethyl acetate. The organic layers were washed with 10% acetic acid, water, 5% sodium bicarbonate, and brine, dried over sodium sulfate and concentrated. Column chromatography (30% ethyl acetate/hexane) gave 1.25 g of tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Formula 21) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 0.95 (d, J=7.32 Hz, 3H), 1.03 (d, J=6.83 Hz, 3H), 1.45 (s, 9H), 2.27-2.29 (m, 1H), 4.24-4.26 (m, 1H), 9.65 (s, 1H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 2
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 3
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 4
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 5
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 6
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

Citations

For This Compound
1
Citations
B Rajagopal, YY Chen, CC Chen, XY Liu… - The Journal of …, 2014 - ACS Publications
A copper(I)-catalyzed synthesis of substituted dihydropyrimidin-4-ones from propargyl amides via the formation of ketenimine intermediate has been successfully developed; the …
Number of citations: 38 pubs.acs.org

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